molecular formula C11H19NO2 B13301999 3-(5-Oxaspiro[3.5]nonan-8-yloxy)azetidine

3-(5-Oxaspiro[3.5]nonan-8-yloxy)azetidine

Katalognummer: B13301999
Molekulargewicht: 197.27 g/mol
InChI-Schlüssel: DEFGYQZGXTXSDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Oxaspiro[35]nonan-8-yloxy)azetidine is a chemical compound with the molecular formula C₁₁H₁₉NO₂ It is known for its unique spirocyclic structure, which includes an azetidine ring fused with an oxaspiro nonane moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Oxaspiro[3.5]nonan-8-yloxy)azetidine typically involves the reaction of azetidine with a suitable spirocyclic precursor. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as the compound is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Oxaspiro[3.5]nonan-8-yloxy)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The azetidine ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(5-Oxaspiro[3.5]nonan-8-yloxy)azetidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 3-(5-Oxaspiro[3.5]nonan-8-yloxy)azetidine involves its interaction with specific molecular targets. The azetidine ring and spirocyclic structure allow it to bind to various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Azetidine: A simple four-membered nitrogen-containing ring.

    Spirocyclic Compounds: Compounds with a spirocyclic structure similar to 3-(5-Oxaspiro[3.5]nonan-8-yloxy)azetidine.

Uniqueness

This compound is unique due to its combination of an azetidine ring and an oxaspiro nonane moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Eigenschaften

Molekularformel

C11H19NO2

Molekulargewicht

197.27 g/mol

IUPAC-Name

3-(5-oxaspiro[3.5]nonan-8-yloxy)azetidine

InChI

InChI=1S/C11H19NO2/c1-3-11(4-1)6-9(2-5-13-11)14-10-7-12-8-10/h9-10,12H,1-8H2

InChI-Schlüssel

DEFGYQZGXTXSDW-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)CC(CCO2)OC3CNC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.